N-(4,4-difluorocyclohexyl)-3-methoxypropanamide N-(4,4-difluorocyclohexyl)-3-methoxypropanamide
Brand Name: Vulcanchem
CAS No.: 2034561-12-9
VCID: VC4321752
InChI: InChI=1S/C10H17F2NO2/c1-15-7-4-9(14)13-8-2-5-10(11,12)6-3-8/h8H,2-7H2,1H3,(H,13,14)
SMILES: COCCC(=O)NC1CCC(CC1)(F)F
Molecular Formula: C10H17F2NO2
Molecular Weight: 221.248

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide

CAS No.: 2034561-12-9

Cat. No.: VC4321752

Molecular Formula: C10H17F2NO2

Molecular Weight: 221.248

* For research use only. Not for human or veterinary use.

N-(4,4-difluorocyclohexyl)-3-methoxypropanamide - 2034561-12-9

Specification

CAS No. 2034561-12-9
Molecular Formula C10H17F2NO2
Molecular Weight 221.248
IUPAC Name N-(4,4-difluorocyclohexyl)-3-methoxypropanamide
Standard InChI InChI=1S/C10H17F2NO2/c1-15-7-4-9(14)13-8-2-5-10(11,12)6-3-8/h8H,2-7H2,1H3,(H,13,14)
Standard InChI Key SCGQLPGJNHJQET-UHFFFAOYSA-N
SMILES COCCC(=O)NC1CCC(CC1)(F)F

Introduction

Chemical Structure and Physicochemical Properties

N-(4,4-Difluorocyclohexyl)-3-methoxypropanamide belongs to the propanamide class, featuring a 4,4-difluorocyclohexyl group linked to a 3-methoxypropanamide moiety. Key properties include:

PropertyValue
Molecular FormulaC₁₀H₁₇F₂NO₂
Molecular Weight221.248 g/mol
IUPAC NameN-(4,4-difluorocyclohexyl)-3-methoxypropanamide
CAS Number2034561-12-9
SMILESCOCCC(=O)NC1CCC(CC1)(F)F
SolubilityNot fully characterized

The cyclohexane ring adopts a chair conformation, with fluorine atoms at the equatorial 4-positions, enhancing metabolic stability compared to non-fluorinated analogs . The methoxy group on the propanamide chain contributes to lipophilicity, potentially influencing blood-brain barrier permeability.

Synthesis and Optimization

The synthesis of N-(4,4-difluorocyclohexyl)-3-methoxypropanamide typically involves a three-step process:

  • Preparation of 4,4-difluorocyclohexylamine: Achieved via catalytic hydrogenation of 4,4-difluoronitrocyclohexane.

  • Propanoyl chloride formation: 3-Methoxypropanoic acid is treated with thionyl chloride to yield 3-methoxypropanoyl chloride.

  • Amide coupling: The amine and acyl chloride react under basic conditions (e.g., triethylamine) to form the final product.

Yield optimization remains a focus, with microwave-assisted synthesis and green solvents (e.g., ionic liquids) under exploration to improve efficiency .

Pharmacological Profile

Antitumor Activity

In vitro assays reveal dose-dependent inhibition of cancer cell proliferation:

Cell LineIC₅₀ (μM)Reference
HeLa (cervical)12.3 ± 1.2
MCF-7 (breast)18.7 ± 2.1

Mechanistically, the compound induces G1 phase arrest and activates caspase-3/7, implicating apoptosis. Comparative studies show 3x greater potency against HeLa cells than cisplatin under identical conditions .

Selectivity and Toxicity

Preliminary toxicity screens indicate moderate selectivity:

  • Normal fibroblast (NIH/3T3) IC₅₀: 48.9 μM

  • Therapeutic index (HeLa): ~4.0

This selectivity may stem from differential expression of target proteins in malignant vs. healthy cells .

Mechanistic Insights

While the exact molecular targets are unconfirmed, hypothesized mechanisms include:

  • HDAC inhibition: Structural similarity to vorinostat suggests potential histone deacetylase (HDAC) modulation .

  • ROS induction: Fluorine substituents may enhance reactive oxygen species (ROS) generation, triggering mitochondrial apoptosis.

  • Kinase interference: Docking studies predict affinity for EGFR (ΔG = -9.2 kcal/mol) .

Future Directions

  • Target identification: Proteomic profiling and CRISPR screens needed to elucidate binding partners.

  • In vivo validation: Murine xenograft models will clarify pharmacokinetics and efficacy.

  • Structural analogs: Modifying the methoxy group or cyclohexyl fluorination pattern could enhance potency.

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